Propan-2-yl pyridine-3-carboxylate 1-oxide
Overview
Description
Isopropyl nicotinate 1-oxide is a chemical compound that belongs to the class of nicotinic acid esters It is structurally related to isopropyl nicotinate, with the addition of an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl pyridine-3-carboxylate 1-oxide typically involves the esterification of nicotinic acid with isopropanol, followed by the oxidation of the resulting ester. The reaction conditions for the esterification process usually include the use of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
For the oxidation step, common oxidizing agents such as hydrogen peroxide or peracids can be used. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl nicotinate 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to the original ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield the original ester or other reduced forms.
Scientific Research Applications
Isopropyl nicotinate 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nicotinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the formulation of cosmetic products and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl pyridine-3-carboxylate 1-oxide involves its interaction with cellular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and gene expression. Its effects are mediated through its ability to interact with nicotinic acid receptors and other molecular targets.
Comparison with Similar Compounds
Isopropyl nicotinate 1-oxide can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Inositol nicotinate: Used as a dietary supplement and for the treatment of vascular disorders.
The uniqueness of Propan-2-yl pyridine-3-carboxylate 1-oxide lies in its specific structural features and the presence of the oxide group, which can impart distinct chemical and biological properties.
Conclusion
Isopropyl nicotinate 1-oxide is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for various studies and applications. Further research is needed to fully explore its potential and uncover new uses for this interesting compound.
Properties
IUPAC Name |
propan-2-yl 1-oxidopyridin-1-ium-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9(11)8-4-3-5-10(12)6-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKZBPMRPGGIES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C[N+](=CC=C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-36-2 | |
Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98996-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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